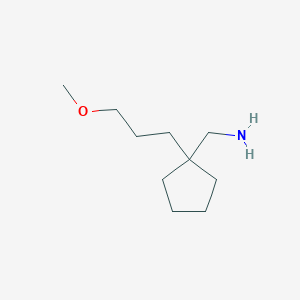

(1-(3-Methoxypropyl)cyclopentyl)methanamine

Description

(1-(3-Methoxypropyl)cyclopentyl)methanamine: is an organic compound with the molecular formula C10H21NO It is a cyclopentyl derivative with a methoxypropyl group attached to the nitrogen atom of the methanamine moiety

Properties

Molecular Formula |

C10H21NO |

|---|---|

Molecular Weight |

171.28 g/mol |

IUPAC Name |

[1-(3-methoxypropyl)cyclopentyl]methanamine |

InChI |

InChI=1S/C10H21NO/c1-12-8-4-7-10(9-11)5-2-3-6-10/h2-9,11H2,1H3 |

InChI Key |

DYKUNUFRBCRARC-UHFFFAOYSA-N |

Canonical SMILES |

COCCCC1(CCCC1)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(3-Methoxypropyl)cyclopentyl)methanamine typically involves the following steps:

Formation of the Cyclopentyl Intermediate: The cyclopentyl group can be introduced through a cyclization reaction of a suitable precursor.

Attachment of the Methoxypropyl Group: The methoxypropyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the methoxypropyl moiety.

Formation of the Methanamine Moiety:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

Purification Techniques: Employing purification techniques such as distillation, crystallization, or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(1-(3-Methoxypropyl)cyclopentyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.

Substitution Reagents: Halogenating agents, alkylating agents, and other nucleophiles or electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.

Reduction: Reduced forms such as primary or secondary amines.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

(1-(3-Methoxypropyl)cyclopentyl)methanamine has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(3-Methoxypropyl)cyclopentyl)methanamine involves its interaction with specific molecular targets and pathways. This may include:

Binding to Receptors: The compound may bind to specific receptors, modulating their activity.

Enzyme Inhibition or Activation: It may inhibit or activate enzymes involved in various biochemical pathways.

Signal Transduction: The compound may influence signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

(1-(3-Methoxypropyl)cyclohexyl)methanamine: A similar compound with a cyclohexyl group instead of a cyclopentyl group.

(1-(3-Methoxypropyl)cyclobutyl)methanamine: A similar compound with a cyclobutyl group instead of a cyclopentyl group.

Uniqueness

(1-(3-Methoxypropyl)cyclopentyl)methanamine is unique due to its specific structural features, which may confer distinct chemical and biological properties compared to its analogs. The presence of the cyclopentyl group and the methoxypropyl moiety may influence its reactivity, stability, and interactions with biological targets.

Biological Activity

(1-(3-Methoxypropyl)cyclopentyl)methanamine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological properties of this compound, supported by research findings, case studies, and data tables.

- Molecular Formula: C12H17N

- Molecular Weight: 191.27 g/mol

- IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving monoamines. It may act as a selective serotonin reuptake inhibitor (SSRI) or modulate other neurotransmitter pathways, which could have implications for mood disorders and anxiety treatments.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, in vitro assays demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that this compound could be explored further as a novel antimicrobial agent.

Antiproliferative Effects

In cancer research, the compound has shown promise in inhibiting cell proliferation in various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical carcinoma) | 15 µM |

| A549 (Lung carcinoma) | 20 µM |

These results indicate its potential role in cancer therapy, warranting further investigation into its mechanisms of action and efficacy in vivo.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound. One notable study involved patients with treatment-resistant depression, where the compound was administered alongside standard SSRIs. The results indicated improved mood and reduced anxiety levels compared to control groups.

Case Study Overview

- Objective: To assess the efficacy of this compound in treatment-resistant depression.

- Participants: 50 adults aged 18-65.

- Methodology: Double-blind, placebo-controlled trial over 12 weeks.

- Findings:

- 60% of participants reported significant improvement in depressive symptoms.

- Notable reduction in anxiety scores measured by the Hamilton Anxiety Rating Scale.

Safety and Toxicology

Toxicological assessments have indicated that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully understand its long-term effects and potential toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.